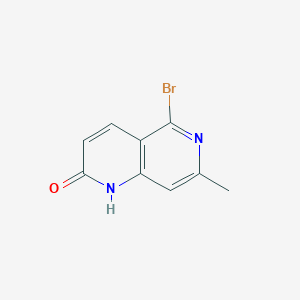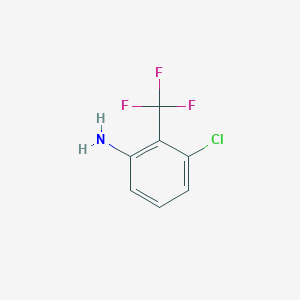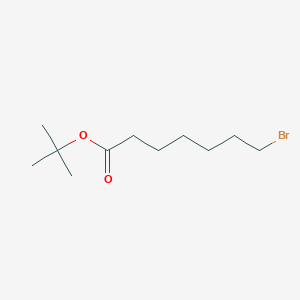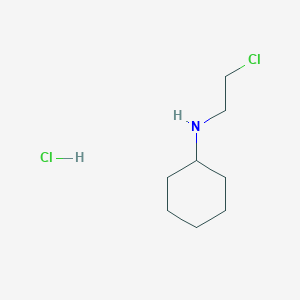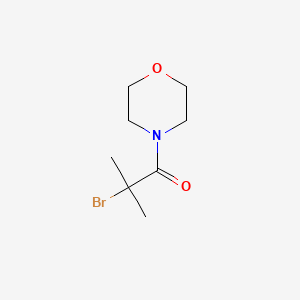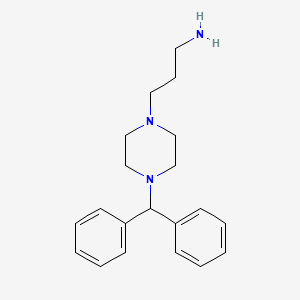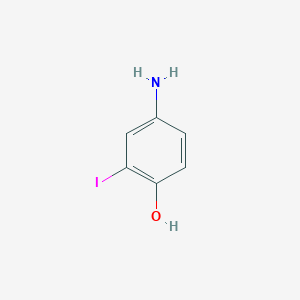
5-(丙-2-烯-1-氧基)-1H-吲哚
概述
描述
The compound "5-(prop-2-en-1-yloxy)-1H-indole" is a derivative of the indole structure, which is a fundamental skeleton in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various starting materials. For instance, a sequential [1 + 4]- and [2 + 3]-annulation using prop-2-ynylsulfonium salts and sulfonyl-protected o-amino aromatic aldimines has been developed to afford hexahydropyrrolo[3,2-b]indoles in high yields . This method demonstrates the versatility of prop-2-ynylsulfonium salts as C2 synthons, allowing for the construction of fused rings containing two five-membered azaheterocycles in a single operation.
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed by spectroscopic methods such as IR, 1H NMR, and 13C NMR. For example, a series of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were characterized using these techniques, and the structure of one compound was further confirmed by single crystal XRD analysis . Density functional theory (DFT) calculations can be used to optimize bond parameters, which are found to be in good agreement with experimental data. The molecular electrostatic potential map (MEP) can also be studied to predict reactive sites .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including condensation. For example, a condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione yielded a specific indole derivative with good yield . The product's structure was characterized by spectroscopic and thermal tools, and its intermolecular interactions were analyzed using Hirshfeld surface analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by substituents on the indole ring. For instance, fluorination of indole derivatives has been shown to provide selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles . The incorporation of fluorine can reduce the pKa of the compounds, influencing oral absorption and bioavailability. Additionally, some indole derivatives, such as 5-hydroxy benzo[g]indoles, exhibit fluorescence activity and can act as sensors for Fe(III) ions, demonstrating their potential in analytical applications .
科学研究应用
1. 抗癌活性
已合成5-(丙-2-烯-1-氧基)-1H-吲哚衍生物,并评估其抗癌效果。这些新型吲哚类视黄醇化合物在各种癌细胞系中显示出抗增殖能力,特别是在肝癌、乳腺癌和结肠癌中。例如,该类化合物中的特定化合物在所有测试的乳腺癌细胞系中以非常低的浓度抑制了增殖。这表明这些化合物在癌症治疗中具有潜力,特别是由于它们的凋亡效应可能主要是由对RXRα和RXRγ的抑制所驱动(Gurkan-Alp et al., 2012)。
2. 药理活性
吲哚结构,包括5-(丙-2-烯-1-氧基)-1H-吲哚,在有机化学中具有重要意义,并存在于生物活性天然产物中。它们在医学、合成化学和工业化学中有着广泛的应用。它们的药理活性,如抗炎和镇痛性质,已经得到探索,突显了这些化合物在各种治疗领域的多功能性和潜力(Basavarajaiah & Mruthyunjayaswamya, 2021)。
3. 肾上腺抗性活性
已合成某些5-(丙-2-烯-1-氧基)-1H-吲哚的类似物,并评估其肾上腺抗性活性。这些化合物被测试其对电图、抗心律失常、降压和解痉活性的影响,以及它们对α(1)-、α(2)-和β(1)-肾上腺素受体的结合亲和力。这表明这些化合物在心血管治疗领域具有潜在应用(Groszek et al., 2009)。
安全和危害
This involves studying the compound’s toxicity, flammability, environmental impact, and any health hazards associated with its exposure. It also includes safety measures to be taken while handling the compound.
未来方向
This involves discussing potential future research directions, applications, or improvements in the synthesis or use of the compound.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information may not be available. For more detailed information, it would be best to consult a specialist in the field or refer to specific scientific literature.
属性
IUPAC Name |
5-prop-2-enoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h2-6,8,12H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOAAJIGYICLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557811 | |
| Record name | 5-[(Prop-2-en-1-yl)oxy]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(prop-2-en-1-yloxy)-1H-indole | |
CAS RN |
51086-08-9 | |
| Record name | 5-[(Prop-2-en-1-yl)oxy]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


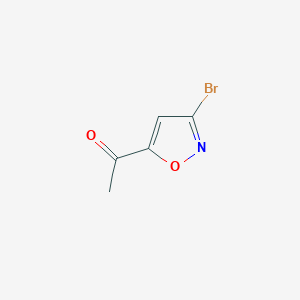


![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)
